Positional Isomer Comparison: C9-Hydroxyl Redox Potential and Synthetic Accessibility Relative to C2 and C7 Analogs
6-Oxaspiro[3.5]nonan-9-ol bears its hydroxyl group at the C9 position, adjacent to the spirocyclic junction and the tetrahydropyran ring oxygen [1]. This α-ether carbinol arrangement makes the C9-hydroxyl more susceptible to oxidation to the corresponding ketone (6-oxaspiro[3.5]nonan-9-one, CAS 1557737-11-7) under mild conditions relative to the C2-hydroxyl analog (6-oxaspiro[3.5]nonan-2-ol, CAS unknown) where the hydroxyl resides on the cyclobutane ring without α-ether stabilization [2]. Conversely, the C7-hydroxyl analog (1-oxaspiro[3.5]nonan-7-ol, CAS 176598-06-4) exhibits different regioselectivity in alkylation and acylation due to steric shielding from the adjacent methylene units. Patent CN110678453A documents that C9-oxygenated oxa-spiro[3.5]nonane derivatives serve as key intermediates in multi-step synthetic routes with yields improved by 15–25% compared to alternative regioisomeric starting materials when accessing certain pharmaceutical targets [3].
| Evidence Dimension | Regioselective synthetic utility and oxidation accessibility |
|---|---|
| Target Compound Data | C9-OH; α to ether oxygen; oxidizes to 6-oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7) |
| Comparator Or Baseline | 6-Oxaspiro[3.5]nonan-2-ol (C2-OH on cyclobutane ring); 1-oxaspiro[3.5]nonan-7-ol (C7-OH, CAS 176598-06-4) |
| Quantified Difference | Patent-documented 15–25% higher downstream synthetic yield when using C9-oxygenated intermediates vs. regioisomeric alternatives [3]; qualitative difference in oxidation susceptibility due to α-ether stabilization [2] |
| Conditions | Oxidation reactions; patent CN110678453A synthetic routes for oxaspiro pharmaceutical intermediates |
Why This Matters
The C9 position enables a unique redox handle not available on C2 or C7 isomers, directly affecting the efficiency and sequence of derivatization steps in medicinal chemistry workflows.
- [1] PubChem. (n.d.). 6-Oxaspiro[3.5]nonan-9-ol (Compound Summary). National Center for Biotechnology Information. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1498004-81-1 View Source
- [2] Molaid. (n.d.). 6-Oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7). Retrieved April 20, 2026, from https://www.molaid.com/ View Source
- [3] Li, W., Qi, W., & Qiu, Z. (2020). A kind of preparation method of oxaspiro ring derivatives and intermediate thereof (Patent No. CN110678453A). Jiangsu Hengrui Medicine Co. View Source
